Product packaging for Hexadeca-7,10-dienoic acid(Cat. No.:CAS No. 2936-83-6)

Hexadeca-7,10-dienoic acid

Cat. No.: B3326894
CAS No.: 2936-83-6
M. Wt: 252.39 g/mol
InChI Key: WPJGPAAPSBVXNU-UHFFFAOYSA-N
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Description

Contextualization within the Field of Fatty Acid Research

Hexadeca-7,10-dienoic acid is classified as a long-chain fatty acid, which is a class of fatty acids with an aliphatic tail containing 13 to 21 carbon atoms. hmdb.cafoodb.ca As a dienoic acid, its 16-carbon backbone contains two double bonds, which are located at the 7th and 10th carbon positions. cymitquimica.comatamanchemicals.com The presence and configuration of these double bonds are crucial as they define the molecule's geometry and, consequently, its chemical and biological properties. This places it within the broader category of polyunsaturated fatty acids (PUFAs), which are fundamental components of lipids and are actively researched for their roles in cell structure, metabolism, and signaling pathways. atamanchemicals.com

Nomenclature and Isomeric Forms of this compound

The systematic name for this compound is this compound. The placement of the double bonds at the 7th and 10th carbons gives rise to geometric isomers, primarily the (7Z,10Z) and (7E,10E) forms, which differ in the spatial arrangement of their hydrogen atoms across the double bonds.

Also referred to as cis-7,10-hexadecadienoic acid, this isomer is characterized by having the substituent groups on the same side of the double bonds (Z configuration, from the German zusammen). scbt.comnih.gov This configuration introduces a bend in the fatty acid chain. It is a known metabolite of conjugated linoleic acid (CLA), a group of isomers of linoleic acid with recognized biological effects. hmdb.ca Research has identified (7Z,10Z)-hexadeca-7,10-dienoic acid as a minor component in the volatile oils of endophytic fungi such as Gliomastix murorum and Pichia guilliermondii, where it has been associated with antimicrobial activity. chemicalbook.comthegoodscentscompany.com It has also been detected in certain marine algae and the leaves of some gymnosperms. fatplants.net

This isomer has the substituent groups on opposite sides of the double bonds (E configuration, from the German entgegen). This results in a more linear and extended molecular shape compared to its Z,Z-isomer. It is found in various natural sources, including certain animal fats and plant oils. cymitquimica.com Research interest in this isomer is linked to its potential roles in metabolic pathways and cellular signaling. cymitquimica.com

Property(7Z,10Z)-Hexadeca-7,10-dienoic Acid(7E,10E)-Hexadeca-7,10-dienoic Acid
IUPAC Name (7Z,10Z)-hexadeca-7,10-dienoic acid hmdb.cafatplants.net(7E,10E)-hexadeca-7,10-dienoic acid nih.gov
Synonyms cis-7,10-Hexadecadienoic acid, (Z,Z)-7,10-Hexadecadienoic acid scbt.comnih.gov7E,10E-hexadecadienoic acid nih.gov
CAS Number 28290-73-5 hmdb.cascbt.com2936-83-6 foodb.cacymitquimica.com
Molecular Formula C₁₆H₂₈O₂ scbt.comC₁₆H₂₈O₂ cymitquimica.com
Molecular Weight 252.39 g/mol scbt.com252.39 g/mol nih.gov
Chemical Structure A 16-carbon chain with cis double bonds at C7 and C10. A 16-carbon chain with trans double bonds at C7 and C10. nih.gov

Significance of this compound in Biological and Chemical Sciences

The significance of this compound is multifaceted, with its different isomers playing distinct roles.

The (7Z,10Z) isomer has been noted for its metabolic connections and ecological functions. As a metabolite of conjugated linoleic acid (CLA), it is part of a metabolic pathway with potential anti-atherogenic actions. hmdb.ca Proposed mechanisms for these effects include the modulation of inflammatory pathways through the inhibition of Nuclear Factor kappa B (NF-κB) activation. hmdb.ca In the field of chemical ecology, (7Z,10Z)-hexadeca-7,10-dienoic acid is identified as a biosynthetic precursor for sex pheromones in certain moth species, such as Chilecomadia valdiviana, highlighting its role in insect communication.

The (7E,10E) isomer is of interest for its potential biological activities, including anti-inflammatory properties and its involvement in cellular metabolism and signaling. cymitquimica.com

Chemically, the two double bonds in the this compound structure are sites for various reactions. These include oxidation, which can form hydroperoxides and other oxygenated derivatives, and reduction, which can saturate the double bonds to yield saturated fatty acids. The carboxylic acid group allows for reactions like esterification to form esters, such as methyl (7E,10E)-hexadeca-7,10-dienoate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B3326894 Hexadeca-7,10-dienoic acid CAS No. 2936-83-6

Properties

IUPAC Name

hexadeca-7,10-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGPAAPSBVXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700331
Record name Hexadeca-7,10-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2936-83-6
Record name Hexadeca-7,10-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Distribution of Hexadeca 7,10 Dienoic Acid in Biological Systems

Natural Sources and Habitats

Hexadeca-7,10-dienoic acid is found in a range of natural sources, from plant and microbial lipids to specific insect pheromones.

Plant Oils and Lipids

While not a major component of most common plant oils, (7Z,10Z)-hexadeca-7,10-dienoic acid has been identified in the leaf lipids of several conifer species. Research has detected its presence in various species of the Pinaceae family, highlighting a specific niche for this fatty acid within the plant kingdom.

For instance, analysis of leaf lipids has revealed the following concentrations of (7Z,10Z)-hexadeca-7,10-dienoic acid:

Plant SpeciesFamilyConcentration (GLC-Area-%)
Larix leptolepisPinaceae4.8
Cedrus deodaraPinaceae4.2
Larix deciduaPinaceae1.6
Abies veitchiiPinaceae0.2
Tsuga heterophyllaPinaceae0.0
(Data sourced from a 1972 study on the leaf lipids of some conifer species) fatplants.net

More recently, a study on different varieties of mung bean (Vigna radiata) identified (7Z,10Z)-7,10-hexadecadienoic acid. plos.org The JL13_1 variety, in particular, showed a 34.8% higher level of this fatty acid, suggesting a potential role in membrane homeostasis and osmotic regulation. plos.org

Microbial Lipids and Organisms

This compound is also present in the microbial world. It has been identified in fungi and bacteria, where it can play a role in antimicrobial activity and biofilm formation.

The fungus Hypoxylon fragiforme, found in the Harz Mountains in Germany, produces metabolites that inhibit bacterial biofilm formation. researchgate.net Through fermentation and extraction, (7Z,10Z)-hexadeca-7,10-dienoic acid was identified as one of the active compounds. researchgate.net

Studies have also investigated the effects of this fatty acid on various bacteria. For example, 7(Z),10(Z)-hexadecadienoic acid has been shown to have a bactericidal effect on Staphylococcus aureus and Bacillus cereus. nih.gov It also exhibits bacteriostatic activity against Staphylococcus epidermidis. nih.gov Furthermore, it has demonstrated moderate antibiofilm activity against Escherichia coli. nih.gov

Endophytic fungi are another source of this compound. Volatile oils from Gliomastix murorum and Pichia guilliermondii, both endophytic fungi found in Paris polyphylla var. yunnanensis, contain this compound. thegoodscentscompany.com

Specific Organismal Occurrence

Staphylococcus aureus : Research has demonstrated that 7(Z),10(Z)-hexadecadienoic acid has a bactericidal effect on Staphylococcus aureus DSM 1104 at a minimum inhibitory concentration (MIC) of 32 µg/mL. nih.gov In contrast, other unsaturated fatty acids like linoleic acid and γ-linolenic acid only had bacteriostatic effects at higher concentrations. nih.gov This highlights the specific and potent activity of this compound against this bacterium.

Chilecomadia valdiviana : In the insect world, (7Z,10Z)-7,10-hexadecadienoic acid is a key player in chemical communication. It is a biosynthetic precursor to (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of the Cossid moth, Chilecomadia valdiviana. plos.org Studies have confirmed that linoleic acid, obtained from the diet or synthesized from stearic acid, is chain-shortened to produce the C16:2 fatty acid, which is then converted into the pheromone. plos.org

Tissue and Cellular Distribution (non-human)

In non-human organisms, this compound is not uniformly distributed and its presence can be linked to specific metabolic functions.

In the moth Chilecomadia valdiviana, the biosynthesis of the pheromone from this compound occurs in the pheromone gland. plos.org Topical application of labeled linoleic acid to this gland resulted in its incorporation into the pheromonal compounds, confirming the gland as the site of this specific metabolic pathway. plos.org

A broader look at fatty acid distribution in invertebrates reveals the presence of various unusual fatty acids in deep-sea foraminifera. researchgate.net While not explicitly detailing the tissue distribution of this compound, this research indicates that unique fatty acids are integral components of these organisms' lipids. researchgate.net

Biosynthesis and Metabolic Pathways of Hexadeca 7,10 Dienoic Acid

Precursor Compounds and Initial Steps

The formation of hexadeca-7,10-dienoic acid relies on the availability of longer-chain fatty acid precursors, which undergo specific enzymatic alterations.

Linoleic acid (C18:2) is a primary precursor for the biosynthesis of this compound. This process is a key part of what is known as the Type I pheromone pathway in some insects, characterized by the de novo synthesis from saturated fatty acids. The conversion of linoleic acid involves a direct route of enzymatic chain-shortening and subsequent positional desaturation.

In some species, such as the moth Chilecomadia valdiviana, the topical application of labeled linoleic acid has been shown to result in its incorporation into (7Z,10Z)-7,10-hexadecadienoate, confirming its role as a direct precursor.

The biosynthesis of this compound from its C18 precursor is a two-step process:

Chain Shortening: Linoleic acid (C18:2) is first shortened to a C16:2 fatty acid. This process, known as β-oxidation, is a common mechanism for fatty acid degradation, resulting in a fatty acid that is shorter by two carbons. scispace.com

Positional Desaturation: Following chain shortening, specific desaturase enzymes introduce double bonds at the Δ7 and Δ10 positions of the C16 fatty acid backbone to form the final product.

While linoleic acid provides a direct route, an alternative pathway involving stearic acid has been proposed. This pathway is more complex and involves more metabolic steps:

Desaturation: Stearic acid (C18:0) is first desaturated to form oleic acid (C18:1) by a Δ9 desaturase.

Further Desaturation: Oleic acid is then converted to linoleic acid (C18:2) by a Δ12 desaturase.

Chain Shortening: Finally, the newly synthesized linoleic acid undergoes chain-shortening to the C16 fatty acid, followed by positional desaturation to yield this compound.

This pathway highlights the metabolic flexibility of organisms to produce necessary compounds from different available precursors. However, the conversion from linoleic acid is more efficient due to the fewer metabolic steps involved.

Enzymatic Machinery Involved in Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes, primarily desaturases and elongases. nih.govgsartor.org These enzymes are responsible for creating the characteristic double bonds and modifying the chain length of the fatty acid precursors.

Desaturases are enzymes that introduce double bonds into fatty acyl chains, a critical step in the synthesis of polyunsaturated fatty acids. nih.govresearchgate.net Elongases work in concert with desaturases to lengthen the fatty acid chain, although in the case of this compound synthesis from C18 precursors, chain-shortening mechanisms are more prominent. nih.gov

The key enzyme classes involved are:

Fatty Acid Desaturases (FADS): These enzymes, such as FADS1 and FADS2, are crucial for creating double bonds at specific positions in the fatty acid chain. nih.gov

Elongation of Very Long-Chain Fatty Acids (ELOVL): These enzymes, including ELOVL2 and ELOVL5, are typically involved in the elongation of fatty acids. nih.gov

The biosynthesis pathway for long-chain polyunsaturated fatty acids often involves a competitive interplay between different FADS and ELOVL enzymes for the same substrates. nih.gov

Research into the specific enzymes that produce this compound has identified several key players. For example, in the context of pheromone biosynthesis in certain moth species, specific positional desaturases are responsible for introducing the Δ7 and Δ10 double bonds.

Studies on various organisms, from microalgae to animals, have characterized a range of desaturases with different specificities. frontiersin.orgresearchgate.net For instance, some desaturases have a preference for introducing double bonds at the Δ12 position, which is essential for converting oleic acid to linoleic acid, a key precursor. In Arabidopsis thaliana, a Δ7 desaturase (ADS3) has been identified as being involved in the formation of hexadeca-7,10,13-trienoic acid, highlighting the existence of enzymes capable of creating a Δ7 double bond in a C16 fatty acid. uniprot.org

The table below summarizes the key enzymes and their roles in the proposed biosynthetic pathways.

Enzyme ClassSpecific Enzyme ExampleFunction in Pathway
Desaturases Δ9 DesaturaseConverts stearic acid to oleic acid.
Δ12 DesaturaseConverts oleic acid to linoleic acid.
Positional Desaturases (Δ7, Δ10)Introduce double bonds at the 7th and 10th carbon positions of the C16 fatty acid.
Chain-Shortening Enzymes Beta-oxidation enzymesReduce the chain length of C18 fatty acids (like linoleic acid) to C16 fatty acids. scispace.com

Integration within Broader Lipid Metabolic Networks

This compound is integrated into the complex web of lipid metabolism, playing roles as both a metabolic product and a precursor in various pathways. Its presence and transformation are notable in the context of conjugated linoleic acid metabolism and the intricate glycerolipid synthesis that occurs in plants.

Metabolite of Conjugated Linoleic Acid (CLA) Pathways

This compound has been identified as a metabolite of conjugated linoleic acid (CLA). hmdb.cafoodb.cafoodb.cahmdb.ca CLAs are a group of positional and geometric isomers of linoleic acid found naturally and are recognized for their potential health benefits. hmdb.ca The metabolic conversion of CLA can lead to the formation of this compound, a conjugated dienoic fatty acid. hmdb.cafoodb.ca

Research suggests that the anti-atherogenic effects of CLA may be partly mediated through its metabolites, including this compound. hmdb.ca The proposed mechanisms for these effects involve the reduction of membrane-bound arachidonic acid and the inhibition of Nuclear Factor kappa B (NF-κB) activation, which is dependent on the peroxisome proliferator-activated receptor (PPAR)-γ. hmdb.ca This inhibition ultimately leads to a decrease in the release of prostanoids, which are involved in inflammation. hmdb.ca

Linoleic acid itself can serve as a precursor for this compound through enzymatic processes involving chain-shortening and positional desaturation.

Role in Glycerolipid Synthesis Pathways in Plants

In the realm of plant biology, glycerolipid synthesis is a fundamental process for building cellular membranes. This synthesis occurs via two distinct pathways: the prokaryotic pathway, located in the chloroplasts, and the eukaryotic pathway, which takes place in the endoplasmic reticulum. oup.comocl-journal.orgoup.comus.esnih.gov

Some plants, known as "16:3 plants," utilize both pathways to synthesize their chloroplast glycerolipids and are characterized by the presence of hexadecatrienoic acid (16:3). oup.comoup.comus.essyntheselabor.de In these plants, this compound (16:2) is an intermediate in the formation of 16:3. researchgate.net

The prokaryotic pathway is situated within the inner envelope of the chloroplasts. oup.comocl-journal.org This pathway commences with the products of de novo fatty acid synthesis in the plastids, primarily 16:0-ACP and 18:1-ACP. oup.comocl-journal.org The acyltransferases in the plastids exhibit specificity, leading to the formation of phosphatidic acid (PA) with a 16-carbon fatty acid (16:0) at the sn-2 position and an 18-carbon fatty acid (18:1) at the sn-1 position. oup.comsyntheselabor.de

This PA is then converted to diacylglycerol (DAG). oup.com The 16-carbon fatty acid at the sn-2 position undergoes a series of desaturation steps. The first desaturation, catalyzed by the FAD5 desaturase, converts palmitic acid (16:0) to 7Z-hexadecenoic acid (16:1Δ⁷). researchgate.net Subsequent desaturations by FAD6 and FAD7/FAD8 produce this compound (16:2Δ⁷,¹⁰) and finally hexadeca-7,10,13-trienoic acid (16:3Δ⁷,¹⁰,¹³), respectively. researchgate.net This pathway is crucial for the synthesis of specific chloroplast lipids, including a significant portion of monogalactosyldiacylglycerol (B12364196) (MGDG). syntheselabor.denih.gov

Table 1: Key Steps in the Prokaryotic Pathway Leading to Hexadecatrienoic Acid

Step Substrate Enzyme Product Location
1 16:0-ACP FAD5 Desaturase 7Z-Hexadecenoic acid (16:1Δ⁷) Chloroplast
2 7Z-Hexadecenoic acid (16:1Δ⁷) FAD6 Desaturase This compound (16:2Δ⁷,¹⁰) Chloroplast
3 This compound (16:2Δ⁷,¹⁰) FAD7/FAD8 Desaturase Hexadeca-7,10,13-trienoic acid (16:3Δ⁷,¹⁰,¹³) Chloroplast

The eukaryotic pathway for glycerolipid synthesis is located in the endoplasmic reticulum (microsomes). ocl-journal.orgsyntheselabor.de This pathway utilizes fatty acids exported from the plastid as CoA thioesters. oup.com The resulting phosphatidic acid is typically enriched with 18-carbon fatty acids at the sn-2 position. oup.comsyntheselabor.de While this pathway is the primary source for phospholipids (B1166683) like phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI), the diacylglycerol moiety can be returned to the chloroplast to contribute to galactolipid synthesis. oup.comocl-journal.org

A key distinction of the eukaryotic pathway is that the 16-carbon fatty acids, when present, are generally not desaturated to form 16:3. syntheselabor.de Consequently, plants that rely solely on this pathway for their galactolipid synthesis, termed "18:3 plants," lack significant amounts of 16:3 fatty acids. us.essyntheselabor.de Therefore, this compound is not a characteristic intermediate of the eukaryotic glycerolipid synthesis pathway.

Catabolism and Degradation Pathways

The breakdown of fatty acids is a critical process for energy production and the recycling of cellular components. While specific details on the catabolism of this compound are not extensively documented, general fatty acid degradation pathways provide a likely framework. Unsaturated fatty acids like this compound are typically degraded through the β-oxidation pathway. However, the presence of double bonds requires additional enzymatic steps to reconfigure the structure for compatibility with the core β-oxidation machinery.

In some organisms, fatty acids can also undergo α-oxidation, which removes one carbon at a time from the carboxyl end, or ω-oxidation, which begins at the methyl end of the fatty acid chain. scispace.com The latter process leads to the formation of dicarboxylic acids that can then enter the β-oxidation pathway. scispace.com The specific enzymes and regulatory mechanisms involved in the degradation of this compound remain an area for further investigation.

Biological Roles and Mechanisms of Action of Hexadeca 7,10 Dienoic Acid

Modulation of Cellular Signaling Pathways

Hexadeca-7,10-dienoic acid is recognized for its role in various biological processes, including cellular signaling and metabolism cymitquimica.com. Research indicates that this compound can modulate signaling pathways that are associated with critical cellular functions such as cell growth and apoptosis smolecule.com.

Influence on Gene Expression Related to Lipid Metabolism

Unsaturated fatty acids are known to be key regulators of gene expression, particularly for genes involved in lipid metabolism. They can influence the activity of transcription factors that control the synthesis and oxidation of fatty acids. While this compound has been identified as a participant in cellular signaling, specific research detailing its direct influence on the expression of key lipid metabolism genes, such as those for stearoyl-CoA desaturase (SCD) or fatty acid synthase (FAS), is an area of ongoing investigation. The general mechanism for fatty acids involves modulating the expression of enzymes responsible for lipogenesis and mitochondrial fatty acid oxidation nih.gov.

Interactions with Biological Membranes

As a lipid molecule, this compound naturally interacts with cellular membranes, influencing their structure and function.

Integration into Membrane Structures

Like other fatty acids, this compound can be incorporated into the phospholipid bilayer of cell membranes. This integration is a fundamental aspect of its biological role, allowing it to directly affect the physical properties of the membrane.

Enzymatic Interactions and Product Formation

This compound serves as a substrate for several important enzyme families, leading to the production of biologically active signaling molecules.

Substrate for Lipoxygenases and Cyclooxygenases

Research has shown that this compound interacts with lipoxygenases (LOX) and cyclooxygenases (COX), enzymes that are central to inflammatory and signaling pathways smolecule.com. These enzymes catalyze the incorporation of molecular oxygen into polyunsaturated fatty acids to generate a class of signaling molecules known as eicosanoids and other oxylipins smolecule.comnih.gov.

While direct studies on the specific products of this compound oxygenation are limited, research on the closely related (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) provides a valuable model for its metabolism by lipoxygenases researchgate.netnih.gov. Different plant lipoxygenases exhibit distinct specificities when reacting with this C16 fatty acid, producing a variety of hydroperoxide products researchgate.netnih.gov. For example, recombinant maize 9-lipoxygenase specifically converts the 16:3 substrate into (7S)-hydroperoxide researchgate.netnih.gov. In contrast, soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide, while soybean lipoxygenase 2 shows a lack of specificity, creating a range of hydroperoxides researchgate.netnih.gov. This suggests that the metabolism of this compound by LOX and COX enzymes could similarly lead to a diverse array of bioactive oxylipins, influencing inflammatory responses and other cellular processes smolecule.com.

Table 1: Products of Lipoxygenase (LOX) Action on the Related Substrate (7Z,10Z,13Z)-Hexadecatrienoic Acid This table illustrates the enzymatic products from a similar C16 fatty acid, providing a model for the potential metabolism of this compound.

EnzymeSubstrateMajor Product(s)Minor Product(s)Source
Recombinant Maize 9-Lipoxygenase(7Z,10Z,13Z)-Hexadecatrienoic Acid(7S)-hydroperoxide- researchgate.netnih.gov
Soybean Lipoxygenase 1(7Z,10Z,13Z)-Hexadecatrienoic Acid(11S)-hydroperoxide (91%)Racemic 14-hydroperoxide (6%) researchgate.netnih.gov
Recombinant Soybean Lipoxygenase 2(7Z,10Z,13Z)-Hexadecatrienoic Acid7-, 8-, 10-, 11-, 13-, 14-hydroperoxides, bis-allylic 9-hydroperoxide- researchgate.netnih.gov

Reactions with Fungal Unspecific Peroxygenases (UPOs)

Fungal Unspecific Peroxygenases (UPOs) are versatile heme-thiolate enzymes that catalyze a wide array of oxyfunctionalization reactions. mdpi.comnih.gov Unlike many other monooxygenases, UPOs utilize hydrogen peroxide (H₂O₂) as both an electron acceptor and oxygen donor, making their catalytic cycle independent of complex cofactor systems like NAD(P)H. mdpi.comnih.gov These extracellular enzymes have demonstrated the ability to catalyze the epoxidation of unsaturated fatty acids, including polyunsaturated fatty acids (PUFAs). csic.escsic.escsic.es The reaction involves the transfer of an oxygen atom to a double bond, forming an epoxide. This process is of significant interest as the resulting epoxylipids are bioactive molecules. csic.esresearchgate.net The efficiency and selectivity of this epoxidation depend on the specific UPO and the structure of the fatty acid substrate. csic.esupc.edu

Regioselectivity and Enantioselectivity of Epoxidation

The enzymatic epoxidation of polyunsaturated fatty acids by UPOs can exhibit high levels of selectivity. Research has shown that UPOs from different fungal species display distinct regioselectivity, preferentially attacking specific double bonds within the fatty acid chain. For instance, the UPO from Agrocybe aegerita (AaeUPO) demonstrates strict regioselectivity for the terminal double bond (n-3 position) of n-3 fatty acids. researchgate.netnih.govmdpi.com Similarly, the UPO from Collariella virescens (rCviUPO) is regioselective for the last double bond of n-6 fatty acids. researchgate.netmdpi.com

Furthermore, the reaction can be highly enantioselective. AaeUPO has been found to produce n-3 epoxides with total enantioselectivity, resulting in an enantiomeric excess (ee) of over 99% for the S/R enantiomer. researchgate.netnih.govmdpi.com In contrast, the epoxides generated from n-6 fatty acids by rCviUPO are nearly racemic mixtures. researchgate.netmdpi.com This high degree of control makes enzymatic synthesis a valuable alternative to chemical methods, which often yield complex mixtures of regioisomers and stereoisomers. csic.escsic.es

Table 1: Selectivity in the Epoxidation of Fatty Acids by Fungal UPOs

Enzyme Fatty Acid Type Regioselectivity Enantioselectivity (ee) Product Example
Agrocybe aegerita UPO (AaeUPO) n-3 Strict for terminal double bond > 99% (S/R enantiomer) 13,14-epoxythis compound
Collariella virescens UPO (rCviUPO) n-6 Terminal double bond Nearly racemic 14(S),15(R)-EpEDE (56%)
Formation of Epoxylipids and Other Oxygenated Derivatives

The reaction of this compound and other PUFAs with UPOs leads primarily to the formation of mono-epoxides, also known as epoxylipids. csic.escsic.es For example, the epoxidation of a C16 n-3 fatty acid results in products like 13,14-epoxythis compound (13,14-EpHDE). csic.escsic.es These reactions can achieve high conversion rates, often exceeding 90%. researchgate.netmdpi.com

Besides epoxidation, UPOs can also catalyze other oxyfunctionalization reactions. Depending on the enzyme and substrate, byproducts such as hydroxy and ketone derivatives may be formed. csic.es For example, while some UPOs are highly specific for epoxidation, others may also hydroxylate the fatty acid chain at various positions, including subterminal carbons. mdpi.comcsic.es The specific pattern of oxygenation is determined by the structure of the enzyme's active site and how the fatty acid substrate binds within it. csic.esupc.edu

Contributions to Non-Human Biological Processes

This compound is involved in several biological processes in microorganisms, demonstrating its significance beyond simple metabolic roles.

Role in Biofilm Modulation (e.g., Staphylococcus aureus)

7(Z),10(Z)-hexadecadienoic acid has been identified as a modulator of biofilm formation in Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus. nih.gov It has been shown to reduce the biofilm formation of S. aureus significantly. nih.gov The compound exhibits bactericidal activity against S. aureus at a minimum inhibitory concentration (MIC) of 32 µg/mL. nih.gov It also acts as a bacteriostatic agent against Staphylococcus epidermidis at an MIC of 16 µg/mL. nih.gov Notably, while effective at preventing the initial formation of biofilms, it does not have an effect on pre-formed biofilms. nih.gov The mechanism of action is believed to involve disruption of the bacterial cell membrane. nih.gov

Table 2: Antimicrobial and Anti-Biofilm Activity of 7(Z),10(Z)-Hexadecadienoic Acid

Organism Activity Type Concentration (µg/mL) Biofilm Inhibition (%)
Staphylococcus aureus DSM 1104 Bactericidal 32 (MIC) -
Staphylococcus epidermidis Bacteriostatic 16 (MIC) -
Streptococcus mutans Biofilm Reduction 128 38%
Escherichia coli Biofilm Inhibition 128 62%
Escherichia coli Biofilm Inhibition 32 47%

Modulation of Oxidative Stress Markers in Cellular Models

There is no specific information in the reviewed scientific literature detailing the direct modulation of oxidative stress markers in cellular models by this compound. While oxidative stress is a known factor in various cellular pathologies and is influenced by different fatty acids, dedicated studies on the specific effects of this compound on markers such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx) were not identified in the search results. mdpi.commdpi.comnih.gov

Influence on Cellular Proliferation and Apoptosis in Cell Culture Systems

Currently, there is a notable lack of specific research findings detailing the direct influence of this compound on cellular proliferation and apoptosis in cell culture systems. While studies have investigated other conjugated fatty acids for their anti-carcinogenic properties, including effects on cell viability, specific data on this compound's role in these cellular processes remains to be elucidated researchgate.net.

Modulation of Pro-inflammatory Cytokines in In Vivo Models

Information regarding the specific modulatory effects of this compound on pro-inflammatory cytokines in in vivo models is not extensively covered in current scientific literature. One study identified this compound as the primary fatty acid component (44.37%) of Lepidium sativum (garden cress) seed oil, which as a whole, demonstrated anti-inflammatory properties nih.gov. However, the direct contribution and mechanistic action of this compound in modulating specific cytokines like TNF-α, IL-1β, or IL-6 in animal models have not been specifically detailed nih.govmdpi.commdpi.com.

Molecular Targets and Pathways Under Investigation

The specific molecular targets and signaling pathways directly influenced by this compound are not well-defined in the available research. While the broader class of fatty acids is known to be involved in various biological processes including cellular signaling, the precise proteins, receptors, or pathways that this compound interacts with are currently an area requiring further investigation.

Derivatives and their Biological Activity

Nitro-fatty Acid Derivatives (e.g., Nitro-hexadeca-7,9-dienoic acid)

Scientific literature does not currently provide specific information on Nitro-hexadeca-7,9-dienoic acid. However, the broader class of nitro-fatty acids (NO₂-FAs) is recognized for a wide spectrum of biological activities, primarily acting as signaling mediators through post-translational modification of proteins. nih.govnih.govresearchgate.net These endogenous molecules are formed during inflammatory conditions through reactions involving nitric oxide or its metabolites with unsaturated fatty acids. nih.gov

Interaction with Transcriptional Regulatory Proteins (e.g., NF-κB, Keap1, Nrf2, HSF-1, PPARγ, HDAC)

There is no specific data available on the interaction between Nitro-hexadeca-7,9-dienoic acid and the listed transcriptional regulatory proteins. However, research on other nitro-fatty acids, such as nitrolinoleic acid (LNO₂) and nitro-oleic acid, has established their roles as potent modulators of key signaling pathways:

NF-κB (Nuclear Factor kappa B): Nitro-fatty acids are known to inhibit NF-κB signaling, a central pathway in the inflammatory response. This inhibition reduces the expression of pro-inflammatory genes.

Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2): Nitro-fatty acids can activate the Nrf2 pathway, a critical component of the cellular antioxidant response. They do this by causing post-translational modifications on Keap1, which leads to the stabilization and nuclear translocation of Nrf2, subsequently inducing the expression of cytoprotective genes.

HSF-1 (Heat Shock Factor 1): Studies on nitro-oleic acid have shown its ability to activate the heat shock response, a crucial pathway for cellular protection against stress, through the activation of HSF-1.

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): Nitro-fatty acids are identified as high-affinity endogenous ligands for PPARγ. nih.gov Their binding activates this nuclear receptor, which plays a key role in regulating lipid metabolism and inflammation. nih.gov

HDAC (Histone Deacetylases): While some fatty acids, particularly short-chain fatty acids, are known to be HDAC inhibitors, specific interactions between nitro-fatty acids like Nitro-hexadeca-7,9-dienoic acid and HDACs are not detailed.

Impact on Gene Expression

Specific studies detailing the impact of Nitro-hexadeca-7,9-dienoic acid on gene expression are not available. However, based on the known interactions of other nitro-fatty acids with transcriptional regulators, it can be inferred that they significantly alter gene expression profiles. For instance, the activation of the Nrf2 pathway by nitrolinoleic acid leads to the robust up-regulation of antioxidant and cytoprotective genes, such as Heme Oxygenase 1 (HO-1) nih.gov. Conversely, the inhibition of the NF-κB pathway results in the down-regulation of genes encoding pro-inflammatory cytokines and mediators.

Analytical Methodologies for Hexadeca 7,10 Dienoic Acid Research

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of Hexadeca-7,10-dienoic acid from biological materials is its efficient extraction and subsequent purification to remove interfering substances. The choice of method depends on the nature of the biological matrix and the desired purity of the final extract.

Solvent extraction remains a cornerstone for the isolation of lipids, including this compound, from various biological tissues. The Folch method, a widely adopted protocol, utilizes a chloroform-methanol solvent system to effectively extract total lipids. gerli.com

The standard procedure involves homogenizing the biological sample in a chloroform (B151607)/methanol mixture, typically in a 2:1 (v/v) ratio, to a final volume that is 20 times the volume of the tissue sample. gerli.com This monophasic solution efficiently solubilizes the lipids. Following homogenization, the mixture is agitated to ensure thorough extraction. gerli.com The purification of the lipid extract is achieved by washing the solvent with a salt solution, such as 0.9% NaCl, which induces a phase separation. gerli.comnih.gov The lower, chloroform phase contains the lipids, including this compound, while the upper, aqueous phase contains non-lipid contaminants. gerli.com This method is favored for its high efficiency in extracting a broad range of lipids. nih.gov For plant tissues, a modified approach may be employed to inhibit lipase (B570770) activity, which can alter the lipid composition during extraction. nih.gov

ParameterSpecification
Solvent System Chloroform/Methanol
Typical Ratio 2:1 (v/v)
Sample to Solvent Ratio 1:20 (w/v)
Washing Solution 0.9% NaCl or 0.05 N KCl

Following solvent extraction, chromatographic techniques are essential for the purification of this compound from the total lipid extract. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a common method for separating different lipid classes. ajol.inforesearchgate.net

In this technique, the crude lipid extract is loaded onto a column packed with silica gel. A series of solvents with increasing polarity are then passed through the column to elute different lipid fractions. Nonpolar lipids are eluted first with nonpolar solvents, followed by the elution of more polar lipids, such as free fatty acids, with more polar solvents. researchgate.net The selection of the solvent system is critical for achieving effective separation. For instance, a mixture of petroleum ether, diethyl ether, and acetic acid can be used to separate neutral lipids. ajol.info The fractions are collected and can be analyzed by methods like thin-layer chromatography to identify those containing the fatty acid of interest. ajol.info

Stationary PhaseMobile Phase (Eluent) SystemCompound Class Eluted
Silica GelHexane/Diethyl EtherNeutral Lipids (e.g., Triglycerides)
Silica GelChloroform/AcetoneGlycolipids
Silica GelMethanolPhospholipids (B1166683), Free Fatty Acids

Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to conventional solvent extraction methods for obtaining fatty acids from biological sources, particularly plant seeds. nih.goviium.edu.mynih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

In SFE, CO₂ is brought to a supercritical state by controlling pressure and temperature, at which point it exhibits properties of both a liquid and a gas, allowing for efficient penetration into the sample matrix and dissolution of lipids. nih.govitarget.com.br The selectivity of the extraction can be fine-tuned by adjusting parameters such as pressure, temperature, and the addition of a modifier like methanol. nih.gov For instance, in the extraction of oils from Descurainia sophia L. seeds, optimal conditions were found to be a pressure of 355 bar and a temperature of 65°C. nih.gov SFE offers several advantages, including the use of a non-toxic solvent, lower extraction temperatures that preserve thermolabile compounds, and the ability to obtain solvent-free extracts. nih.govresearchgate.net

ParameterTypical Range
Supercritical Fluid Carbon Dioxide (CO₂)
Pressure 100 - 450 bar
Temperature 40 - 70 °C
CO₂ Flow Rate 2 - 10 g/min
Modifier Methanol (optional)

Spectroscopic Methods for Structural Elucidation

Once this compound has been isolated and purified, spectroscopic methods are employed to confirm its chemical structure. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool for the structural elucidation of organic molecules, including unsaturated fatty acids like this compound. nih.gov Both ¹H-NMR and ¹³C-NMR spectroscopy provide valuable information about the carbon skeleton and the position of functional groups.

Proton NMR (¹H-NMR) spectroscopy is particularly useful for confirming the presence and position of double bonds and the carboxyl group in the fatty acid chain. Different protons within the molecule resonate at characteristic chemical shifts, allowing for their identification. nih.govmagritek.com

The olefinic protons (–CH=CH–) of the double bonds typically appear in the region of 5.2–5.5 ppm. The protons on the carbon atom adjacent to the carboxyl group (α-CH₂ protons) are deshielded and resonate at approximately 2.3-2.5 ppm. nih.gov The integration of these signals provides information on the number of protons, and therefore the number of double bonds. The specific chemical shifts and coupling patterns of the olefinic protons can also provide information about the geometry (cis or trans) of the double bonds. nih.gov

Proton TypeTypical Chemical Shift (ppm)
Olefinic Protons (–CH=CH–)5.2 - 5.5
α-Methylene Protons (–CH₂–COOH)2.3 - 2.5
Allylic Protons (–CH₂–CH=CH–)~2.0
Methylene Protons (–(CH₂)ₙ–)1.2 - 1.6
Terminal Methyl Protons (–CH₃)0.86 - 0.98

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for the structural analysis of fatty acids, providing detailed information about the carbon skeleton. bch.roaocs.org In the analysis of this compound, each carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum, with its chemical shift being indicative of its chemical environment.

The olefinic carbons of the double bonds at positions 7, 8, 10, and 11 are particularly characteristic, typically resonating in the downfield region of the spectrum, around 120-140 ppm. The precise chemical shifts of these carbons can help in confirming the position of the double bonds. The allylic carbons (C-6, C-9, C-12) also exhibit characteristic shifts. The remaining aliphatic carbons in the acyl chain produce signals in the upfield region of the spectrum (approximately 10-40 ppm). The carboxyl carbon (C-1) is the most deshielded, appearing at the lowest field (around 170-180 ppm). bch.ro

While ¹³C-NMR is invaluable for structural confirmation, its lower sensitivity compared to ¹H-NMR and the long relaxation times of certain carbon nuclei can present challenges, sometimes requiring longer acquisition times or the use of advanced NMR techniques to obtain quantitative data. uc.pt

Below is a table of expected ¹³C-NMR chemical shift ranges for the different carbon atoms in this compound, based on general fatty acid data.

Carbon Atom(s)Chemical Shift Range (ppm)
C-1 (Carboxyl)170 - 180
C-7, C-8, C-10, C-11 (Olefinic)120 - 140
C-2, C-330 - 40
C-6, C-9, C-12 (Allylic)25 - 35
Other Methylene (-CH₂-)20 - 30
C-16 (Terminal Methyl)~14

Mass Spectrometry-Based Analysis

Mass spectrometry is a cornerstone in the analysis of this compound, offering high sensitivity and the ability to determine molecular weight and deduce structural information from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This capability is crucial for distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₁₆H₂₈O₂) is 252.20893 g/mol . nih.govnih.gov HRMS can confirm this molecular weight with a high degree of certainty. When coupled with fragmentation techniques (MS/MS), HRMS can provide detailed structural information by analyzing the exact masses of the fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Quantification, and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of fatty acids. nih.govrsc.orgnih.govntnu.noresearchgate.netjapsonline.comthepharmajournal.commdpi.com For GC-MS analysis, fatty acids are typically converted to more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). nih.govrsc.orgnih.gov The sample is then introduced into the gas chromatograph, where the FAMEs are separated based on their boiling points and polarity. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification.

The electron ionization (EI) mass spectrum of the methyl ester of this compound would show a molecular ion peak (M⁺) at m/z 266.4. nih.gov However, the mass spectra of different positional isomers of dienoic fatty acid methyl esters are often very similar, making unambiguous identification based on mass spectrometry alone challenging. mpg.de Therefore, chromatographic separation is essential.

GC-MS is also a powerful tool for assessing the purity of a this compound sample and for quantifying its amount in a mixture, often with the use of an internal standard. nih.govresearchgate.net

To overcome the limitations of standard GC-MS in determining the position of double bonds in fatty acid isomers, specific derivatization techniques are employed. rsc.org These methods introduce a functional group that directs fragmentation in the mass spectrometer to produce ions that are diagnostic of the double bond locations.

4,4-Dimethyloxazoline (DMOX) Derivatives : Converting the fatty acid to its DMOX derivative is a well-established method for locating double bonds. nih.gov The nitrogen-containing ring stabilizes the molecular ion and promotes fragmentation at specific points along the fatty acid chain. The mass spectrum of a DMOX derivative of a dienoic acid will show a series of cluster ions, and the 12 atomic mass unit gaps between characteristic ions can be used to pinpoint the original positions of the double bonds. nih.gov

Nicotinyl Esters (Picolinyl Esters) : Similar to DMOX derivatives, nicotinyl esters are used to determine double bond positions. The pyridine (B92270) ring in the nicotinyl group directs fragmentation, leading to a series of diagnostic ions that allow for the assignment of the double bond locations. mpg.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly useful for analyzing this compound within complex lipid mixtures, such as those extracted from biological samples. und.eduunitn.itnih.gov This technique separates lipids based on their partitioning between a stationary and a mobile phase before they enter the mass spectrometer. Reversed-phase LC is commonly used, where lipids are separated based on their hydrophobicity.

Tandem mass spectrometry (MS/MS) is then used for identification and quantification. In a typical LC-MS/MS experiment, a precursor ion corresponding to the deprotonated molecule of this compound ([M-H]⁻ at m/z 251.2) is selected and fragmented to produce a characteristic product ion spectrum. nih.gov This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. metabolomicscentre.nl

LC-MS/MS is the method of choice for the analysis of nitro-fatty acid metabolites. researchgate.net Nitro-fatty acids are signaling molecules formed by the reaction of nitrogen dioxide with unsaturated fatty acids. The analysis of nitro-derivatives of this compound (NO₂-C16:2) and its β-oxidation metabolites can be performed using LC-MS/MS. nih.gov

For instance, the analysis of nitro-4-cis-7-cis-hexadecadienoic acid (a β-oxidation product of a nitrated C18:2 fatty acid) would involve monitoring specific mass transitions. nih.gov The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of these metabolites even at low concentrations in complex biological matrices.

The table below summarizes the mass spectrometry techniques and their primary applications in the analysis of this compound.

TechniquePrimary Application(s)Key Information Obtained
HRMS Molecular Formula ConfirmationHigh-accuracy molecular weight, elemental composition
GC-MS Purity, Quantification, IdentificationRetention time, mass spectrum, purity assessment
GC-MS with Derivatization (DMOX, Nicotinyl Esters) Double Bond Position DeterminationDiagnostic fragment ions indicating double bond location
LC-MS/MS Analysis in Complex Mixtures, QuantificationRetention time, precursor/product ion transitions for specific detection
LC-MS/MS Nitro-Fatty Acid Metabolite AnalysisDetection and quantification of nitrated species and their metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of fatty acids like this compound from complex biological matrices. The choice of method depends on the specific research question, such as determining the total amount of the fatty acid or separating its stereoisomers.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a robust and widely used method for the quantitative analysis of fatty acids. For GC analysis, non-volatile fatty acids like this compound must first be converted into volatile derivatives, typically fatty acid methyl esters (FAMEs), through a process called derivatization.

The FAME-containing sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation of different FAMEs is based on their boiling points and their interactions with the stationary phase. youtube.com As the separated components exit the column, they are combusted in a hydrogen-air flame in the FID. scioninstruments.com This combustion produces ions, generating an electrical current that is proportional to the amount of carbon atoms in the analyte. chromatographyonline.com The detector's response is used to quantify the compound. scioninstruments.com Identification is achieved by comparing the retention time of the analyte peak with that of a known reference standard. youtube.com

GC-FID offers high sensitivity, a wide dynamic range, and high separation performance, making it suitable for quantifying this compound in various samples, including oils and biological tissues. scioninstruments.commeasurlabs.com

Table 1: Typical GC-FID Parameters for Fatty Acid Methyl Ester (FAME) Analysis

ParameterTypical Setting
ColumnFused-silica capillary column (e.g., 30 m x 0.25 mm) with a polar stationary phase (e.g., wax-type) nih.gov
Inlet Temperature250 °C nih.gov
Carrier GasHelium or Hydrogen youtube.com
Oven Temperature ProgramProgrammed heating, e.g., initial temp 120 °C, ramped to 230 °C nih.govresearchgate.net
DetectorFlame Ionization Detector (FID) scioninstruments.com
Detector Temperature280 °C nih.gov
Combustion GasesHydrogen and Air (approx. 10:1 air-to-hydrogen ratio) chromatographyonline.com

Methodological Considerations for Stability in Lipidomic Studies

Lipidomic studies are susceptible to variability introduced during sample handling and storage. nih.gov Polyunsaturated fatty acids like this compound are particularly prone to degradation through enzymatic activity and oxidation, which can lead to inaccurate results.

Optimization of Storage Conditions (e.g., Temperature, Antioxidants)

Proper storage is critical to maintain the integrity of lipid samples. Degradation can be minimized by controlling temperature and preventing oxidation.

Temperature: Immediately after collection, biological samples should be kept cold and then flash-frozen, if possible, before being stored at low temperatures to quench enzymatic activity. nih.gov Long-term storage at -80°C is considered the gold standard for preserving lipid profiles. nih.gov Storage at -20°C can also be acceptable for shorter periods, though -80°C is preferred to ensure long-term stability. nih.govnih.gov Storage at 4°C or room temperature, even for short durations, should be avoided as it can lead to significant changes in the lipid profile. nih.govnih.gov Repeated freeze-thaw cycles are also detrimental and can alter lipid content, so samples should be aliquoted before freezing. nih.gov

Antioxidants: The two double bonds in this compound make it susceptible to lipid peroxidation. To prevent oxidative damage during sample preparation and storage, it is recommended to store lipid extracts in organic solvents under an inert atmosphere (e.g., nitrogen or argon) and in the presence of antioxidants. nih.gov Butylated hydroxytoluene (BHT) is a common antioxidant added to solvents during lipid extraction to inhibit the formation of oxidation artifacts.

Table 3: Recommended Storage Conditions for Lipidomic Samples Containing this compound

ParameterRecommendationRationale
Short-Term Storage (Post-collection, pre-processing)On ice (0-4 °C) for minimal time.Slows down enzymatic degradation. nih.gov
Long-Term Storage (Weeks to Months)-80 °C is optimal. -20 °C may be suitable for shorter durations (e.g., up to 3 weeks). nih.govEffectively halts enzymatic activity and minimizes chemical degradation. nih.govnih.gov
Sample StateStore as aliquots in airtight containers.Avoids repeated freeze-thaw cycles that damage lipids. nih.gov
AtmosphereStore under an inert gas (e.g., Nitrogen or Argon).Prevents oxidation of unsaturated fatty acids. nih.gov
AdditivesAdd an antioxidant (e.g., BHT) to solvents used for extraction and storage.Inhibits free radical chain reactions and lipid peroxidation. nih.gov
Light ExposureStore in amber vials or in the dark.Prevents photo-induced degradation. nih.gov

Monitoring of Degradation Products

The chemical stability of this compound is a critical parameter in its research and application, as its degradation can lead to the formation of various byproducts that may alter its biological activity and physical properties. The monitoring of these degradation products is essential for quality control and for understanding the compound's behavior under different conditions. Degradation of polyunsaturated fatty acids (PUFAs) like this compound is primarily driven by oxidation, particularly autoxidation, which is a free-radical mediated process.

The initial products of autoxidation are hydroperoxides. These primary oxidation products can subsequently undergo further reactions to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and other oxygenated derivatives. The presence of two double bonds in this compound makes it susceptible to such oxidative degradation.

Thermal stress is another factor that can induce the degradation of this compound. High temperatures can lead to the cleavage of the carbon chain, resulting in the formation of shorter-chain fatty acids, alkanes, and other volatile compounds.

A variety of analytical methodologies are employed to detect, identify, and quantify the degradation products of this compound. These techniques are crucial for assessing the purity and stability of the compound in research and potential applications.

Detailed Research Findings

Research on the degradation of PUFAs has established a general framework for the types of degradation products that can be expected from this compound. The primary analytical challenge lies in the separation and identification of a complex mixture of structurally similar compounds.

High-performance liquid chromatography (HPLC), particularly in reverse-phase mode, is a powerful tool for separating the various degradation products. When coupled with mass spectrometry (LC-MS/MS), it allows for the sensitive detection and structural elucidation of these compounds. Gas chromatography-mass spectrometry (GC-MS) is also widely used, especially for the analysis of volatile and semi-volatile degradation products. Derivatization is often necessary to increase the volatility and thermal stability of the fatty acid derivatives for GC-MS analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the isolated degradation products, aiding in their definitive identification.

The table below summarizes the potential degradation products of this compound and the analytical methods used for their monitoring.

Interactive Data Table: Degradation Products of this compound and Analytical Methodologies

Degradation Product ClassSpecific ExamplesAnalytical Methodology
Primary Oxidation Products HydroperoxidesHPLC, LC-MS/MS, NMR
Secondary Oxidation Products Aldehydes, KetonesGC-MS, HPLC-UV
Cleavage Products Shorter-chain fatty acidsGC-MS, LC-MS
Volatile Compounds Alkanes, AlkenesHeadspace GC-MS

Future Directions and Emerging Research Areas

Untapped Biological Roles and Mechanistic Discoveries

While preliminary studies have suggested potential roles for Hexadeca-7,10-dienoic acid in various physiological processes, a vast landscape of its biological functions remains uncharted. Future research will likely delve into its specific interactions with cellular signaling pathways. As a metabolite of conjugated linoleic acid (CLA), it is plausible that this compound mediates some of the broader effects attributed to CLA, such as its influence on atherosclerosis, carcinogenesis, and obesity. huji.ac.il Mechanistic studies are needed to elucidate the precise molecular targets of this fatty acid. Investigating its role as a precursor to signaling molecules, its influence on gene expression, and its impact on the activity of key enzymes will be critical.

Furthermore, the metabolism of (7Z,10Z,13Z)-hexadecatrienoic acid through the lipoxygenase pathway to produce various oxygenated derivatives suggests that similar metabolic fates may await this compound, potentially leading to the formation of novel bioactive oxylipins. researchgate.net Unraveling these metabolic pathways and identifying the resulting products will be a significant step forward in understanding its physiological and pathological roles.

Advancements in Synthetic Methodologies and Derivative Production

The limited commercial availability of pure this compound has been a significant bottleneck in advancing its research. The development of efficient and stereoselective synthetic methods is therefore a critical area for future focus. While general methods for the synthesis of dienoic fatty acids exist, recent advancements in catalysis and organic synthesis offer opportunities to develop more refined and scalable approaches. researchgate.netmdpi.comnih.govresearchgate.net Of particular interest is the development of methods that allow for the specific synthesis of different geometric isomers (cis, trans) to enable a thorough investigation of their distinct biological activities.

Beyond the synthesis of the parent compound, the production of novel derivatives of this compound holds considerable promise. Esterification or amidation of the carboxylic acid group with various functional moieties could lead to the creation of compounds with altered physicochemical properties, enhanced bioavailability, or novel biological activities. For instance, the synthesis of lipoconjugates with phenolic acids has been shown to yield compounds with significant antioxidant properties. nih.gov Exploring a diverse range of derivatives will broaden the potential applications of this compound in both research and therapeutics.

Development of Novel Analytical Tools for Comprehensive Profiling

The accurate detection and quantification of this compound and its isomers in complex biological matrices present a significant analytical challenge. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools, the separation and identification of closely related fatty acid isomers often require advanced techniques. nih.govnih.govmdpi.comresearchgate.netjsbms.jp

Future research in this area will likely focus on the development and application of more sophisticated analytical platforms. This includes the use of multidimensional chromatography and advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), which can provide an additional layer of separation based on the shape of the molecule, aiding in the differentiation of isomers. nih.govmdpi.com Furthermore, the development of novel derivatization strategies and the use of techniques like ozone-induced dissociation (OzID) can help to pinpoint the exact location of double bonds within the fatty acid chain, providing unambiguous structural identification. nih.govscispace.com These advancements will be crucial for comprehensive lipidomics studies aimed at understanding the distribution and dynamics of this compound in various biological systems.

Interdisciplinary Research Integrating this compound Studies

The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Collaborations between chemists, biochemists, nutritionists, and clinicians will be essential to fully realize its potential.

Research AreaPotential Interdisciplinary Focus
Nutritional Science Investigating the dietary sources of this compound and its impact on human health and disease. This could involve clinical trials to assess its efficacy as a dietary supplement.
Biomarker Discovery Exploring the potential of this compound and its metabolites as biomarkers for various diseases, such as cardiovascular disease or metabolic disorders. researchgate.net
Biophysics Studying the influence of incorporating this compound into cell membranes on their physical properties, such as fluidity and permeability, and how this affects membrane protein function. huji.ac.ilnih.govnih.govresearchgate.net
Pharmacology Evaluating the therapeutic potential of synthetic derivatives of this compound for various conditions, including inflammatory diseases and cancer.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and translate fundamental knowledge about this compound into tangible benefits for human health.

Q & A

Q. How to design a robust study investigating the role of this compound in inflammatory pathways?

  • Methodological Answer :
  • Dose-Response Curves : Test concentrations from 1–100 µM in primary human neutrophils, measuring prostaglandin E2 (PGE2) via ELISA .
  • Control Groups : Include ω-6 fatty acids (e.g., arachidonic acid) to compare signaling cascades .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.